molecular formula C21H28O6 B1195184 18-oxocortisol CAS No. 2410-60-8

18-oxocortisol

Cat. No.: B1195184
CAS No.: 2410-60-8
M. Wt: 376.4 g/mol
InChI Key: XUQWWIFROYJHCU-UKSDXMLSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-oxocortisol involves multiple steps, starting from cortisol. The key steps include oxidation and hydroxylation reactions catalyzed by specific enzymes such as CYP11B2. The reaction conditions typically involve controlled temperature and pH to ensure the stability of the intermediate compounds .

Industrial Production Methods: Industrial production of this compound is achieved through biotechnological processes using genetically engineered microorganisms that express the necessary enzymes. This method ensures high yield and purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: 11,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al derivatives with additional ketone or aldehyde groups.

    Reduction Products: Reduced forms of the compound with hydroxyl groups.

    Substitution Products: Halogenated derivatives of the compound.

Scientific Research Applications

18-oxocortisol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to mineralocorticoid receptors in the kidneys, leading to the activation of signaling pathways that regulate sodium and potassium balance. This results in increased reabsorption of sodium and water, thereby raising blood pressure. The molecular targets include the mineralocorticoid receptor and associated signaling proteins .

Comparison with Similar Compounds

Uniqueness: 18-oxocortisol is unique due to its specific role as a mineralocorticoid agonist and its potential as a biomarker for adrenal gland function .

Properties

IUPAC Name

(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQWWIFROYJHCU-UKSDXMLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317244
Record name 18-Oxocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410-60-8
Record name 18-Oxocortisol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Oxocortisol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Oxocortisol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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